molecular formula C11H14N4O2 B12175499 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

Katalognummer: B12175499
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: PSFVJCFVBKZEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide is a synthetic organic compound that features both an oxazole and an imidazole ring in its structure. These heterocyclic rings are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

    Coupling of the Rings: The oxazole and imidazole rings are then coupled through a propanamide linker. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the imidazole ring may bind to metal ions in enzyme active sites, affecting their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)butanamide: Similar structure with a butanamide linker.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)pentanamide: Similar structure with a pentanamide linker.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide is unique due to its specific combination of oxazole and imidazole rings, which confer distinct chemical and biological properties. Its propanamide linker also provides a specific spatial arrangement that can influence its interaction with biological targets.

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-imidazol-2-yl)propanamide

InChI

InChI=1S/C11H14N4O2/c1-7-9(8(2)17-15-7)3-4-10(16)14-11-12-5-6-13-11/h5-6H,3-4H2,1-2H3,(H2,12,13,14,16)

InChI-Schlüssel

PSFVJCFVBKZEMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.